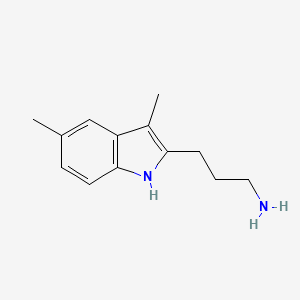

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine

Description

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-5-6-13-11(8-9)10(2)12(15-13)4-3-7-14/h5-6,8,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPMPZYHWMZQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further modified to introduce the dimethyl groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the 2 and 3 positions of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been explored for its role as a potential drug candidate due to its ability to interact with biological targets. Its structural similarity to known pharmacophores allows it to serve as a lead compound in the development of new therapeutic agents.

Key Findings:

- Anticancer Activity: Research indicates that indole derivatives can inhibit various cancer cell lines. The compound's structure allows it to potentially act as an inhibitor of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation and tumor growth .

Enzyme Inhibition Studies

The compound has been investigated for its enzyme inhibition properties. For instance, studies have shown that modifications of indole structures can enhance their potency as enzyme inhibitors. The presence of the indole moiety in this compound may facilitate binding to active sites of target enzymes.

Case Studies:

A systematic study on brassinin derivatives (related indole compounds) demonstrated that specific structural modifications could significantly enhance inhibitory activity against IDO . This suggests that similar approaches could be applied to this compound for optimizing its activity.

Pharmacological Properties

The pharmacological profile of this compound is under investigation for various therapeutic effects beyond anticancer activity. Its interactions with neurotransmitter systems could position it as a candidate for treating neurological disorders.

Research Insights:

Indole derivatives have been noted for their neuroprotective properties in preclinical studies, indicating potential applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

3-(3,5-Dimethyl-1H-indol-2-yl)propan-1-amine, an indole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features an indole moiety substituted at the 3 and 5 positions with methyl groups, linked to a propan-1-amine side chain. This unique structure contributes to its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. Its indole structure allows for π-π stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity.

- Receptor Binding : It has been shown to bind selectively to certain receptors, modulating their activity and downstream signaling pathways. This interaction may influence cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, it has shown significant efficacy in xenograft models of head and neck cancer, leading to reduced tumor size and improved survival rates in treated animals .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.12 mg/mL against resistant strains of bacteria .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by modifications to its structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at positions 3 and 5 on the indole ring | Enhanced binding affinity and potency |

| Variation in the length of the alkyl chain | Affects solubility and receptor interaction |

| Introduction of functional groups (e.g., halogens) | Can either enhance or diminish biological activity depending on their nature and position |

These modifications highlight the importance of structural optimization in developing more potent derivatives.

Case Studies

Several case studies have illustrated the compound's potential:

- Cancer Therapy : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .

- Antimicrobial Efficacy : A comparative analysis showed that this compound outperformed traditional antibiotics against multi-drug resistant strains, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine, and how can purity be optimized?

- Methodology : The synthesis of indole-derived amines typically involves reductive amination or alkylation of pre-functionalized indole precursors. For example, starting with 3,5-dimethylindole, propan-1-amine can be introduced via nucleophilic substitution or coupling reactions. Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5) is a common approach for similar compounds .

- Purity Optimization : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures are effective. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents in -NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- - and -NMR : To confirm the indole ring substitution pattern (e.g., dimethyl groups at positions 3 and 5) and propan-1-amine linkage. Aromatic protons in the indole ring typically resonate between δ 6.8–7.5 ppm, while the amine protons appear as broad singlets (~δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H] for CHN: 203.1543).

- FT-IR : Amine N-H stretches (~3300–3500 cm) and indole C=C/C-N vibrations (~1450–1600 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement with SHELXL (via Olex2 or SHELXTL) can resolve bond-length discrepancies and confirm the amine group’s spatial orientation relative to the indole ring. Hydrogen bonding between the amine and indole NH may stabilize the crystal lattice .

- Data Interpretation : Compare experimental bond angles/distances with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G(d)). Discrepancies >0.05 Å may indicate conformational flexibility or crystal-packing effects .

Q. What strategies can address contradictory biological activity data in receptor-binding assays?

- Experimental Design :

- Dose-Response Curves : Use at least 10 concentrations (e.g., 1 nM–100 µM) to establish EC values for receptor agonism/antagonism. Include positive controls (e.g., serotonin for 5-HT receptors) .

- Receptor Selectivity : Screen against related receptors (e.g., 5-HT, 5-HT) to rule off-target effects. Radioligand binding assays (e.g., -LSD for 5-HT) provide specificity data .

- Data Reconciliation : If conflicting results arise (e.g., partial agonism in one study vs. antagonism in another), validate assay conditions (pH, temperature) and cell lines (HEK293 vs. CHO). Molecular docking (AutoDock Vina) can predict binding modes to explain discrepancies .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Approach :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 metabolism, and hERG inhibition. For example, the primary amine may undergo N-acetylation or oxidation via CYP3A4 .

- Metabolite Identification : Perform in silico metabolism simulations (e.g., GLORYx) to prioritize in vitro testing (e.g., liver microsomes + NADPH). LC-MS/MS can detect predicted metabolites (e.g., hydroxylated indole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.